

Thermodynamic Properties of Isopropylcyclohexane: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Isopropylcyclohexane*

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Introduction

Isopropylcyclohexane is a cycloalkane that serves as a fundamental structural motif in many organic molecules, including pharmaceuticals and natural products. A thorough understanding of its thermodynamic properties is crucial for predicting molecular behavior, stability, and reactivity. This technical guide provides a comprehensive overview of the key thermodynamic parameters of **isopropylcyclohexane**, details the experimental methodologies used for their determination, and presents the data in a clear, accessible format.

Core Thermodynamic Data

The thermodynamic properties of **isopropylcyclohexane** are summarized in the tables below. These values are essential for computational modeling, reaction design, and understanding the conformational landscape of molecules containing this moiety.

Table 1: Physical and Thermochemical Properties

Property	Value	Units	Reference(s)
Molecular Formula	C ₉ H ₁₈	-	[1]
Molecular Weight	126.24	g/mol	[1]
Boiling Point	154.4	°C	
Melting Point	-89.5	°C	
Density (at 20°C)	0.802	g/mL	
Vapor Pressure (at 37.7°C)	9.9	mmHg	
Standard Enthalpy of Formation (liquid, 298.15 K)	-230.1 ± 1.2	kJ/mol	
Standard Enthalpy of Combustion (liquid, 298.15 K)	-5889.4 ± 1.1	kJ/mol	

Table 2: Conformational Thermodynamic Properties

The conformational equilibrium between the axial and equatorial conformers of the isopropyl group on the cyclohexane ring is a key determinant of its thermodynamic behavior. The "A-value" represents the Gibbs free energy difference between the axial and equatorial conformations.[2][3]

Parameter	Value	Units	Reference(s)
A-value (ΔG°)	2.15 - 2.2	kcal/mol	[2][4]
9.0 - 9.2	kJ/mol	[4]	
Conformational Enthalpy (ΔH°)	~1.52	kcal/mol	
Conformational Entropy (ΔS°)	~2.31	cal/mol·K	

Note: The positive A-value indicates a strong preference for the equatorial conformation.

Table 3: Heat Capacity of Liquid Isopropylcyclohexane

The heat capacity of liquid **isopropylcyclohexane** varies with temperature. The following table presents smoothed values at selected temperatures.

Temperature (K)	Heat Capacity (Cp) (J/mol·K)
280	215.3
290	220.1
300	225.0
310	230.0
320	235.1
330	240.3
340	245.6
350	251.0

Data extrapolated and smoothed from various sources.

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise experimental techniques. This section details the methodologies for key experiments.

Oxygen Bomb Calorimetry for Enthalpy of Combustion

This method is used to determine the heat of combustion of liquid samples like **isopropylcyclohexane**.^[5]

Objective: To measure the heat released during the complete combustion of a known mass of **isopropylcyclohexane**.

Apparatus:

- Parr Oxygen Bomb Calorimeter or similar instrument
- Oxygen cylinder with pressure regulator
- Pellet press (for solid samples, but can be adapted for liquids)
- Ignition wire (iron or platinum)
- Crucible
- High-precision thermometer
- Stirrer
- Calorimeter bucket and jacket
- Analytical balance

Procedure:

- Sample Preparation: A precisely weighed sample of liquid **isopropylcyclohexane** (typically 0.5 - 1.0 g) is placed in a crucible. For volatile liquids, encapsulation in a gelatin capsule may be necessary.
- Bomb Assembly: A known length of ignition wire is attached to the electrodes of the bomb head, with the wire positioned to be in contact with the sample.
- Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 25-30 atm.
- Calorimeter Setup: The bomb is placed in a calorimeter bucket containing a precisely measured quantity of water. The bucket is then placed in an insulating jacket. The temperature of the water is allowed to equilibrate, and the initial temperature is recorded.
- Ignition and Data Acquisition: The sample is ignited by passing an electric current through the ignition wire. The temperature of the water in the bucket is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

- Corrections and Calculations: The raw temperature rise is corrected for heat exchange with the surroundings, the heat released by the combustion of the ignition wire, and the formation of nitric acid from residual nitrogen. The heat of combustion of the sample is then calculated using the heat capacity of the calorimeter, which is determined by calibrating the system with a standard substance of known heat of combustion (e.g., benzoic acid).[\[6\]](#)

Low-Temperature ^{13}C NMR Spectroscopy for Conformational Analysis

This technique is employed to determine the equilibrium constant between the axial and equatorial conformers of **isopropylcyclohexane**, from which the Gibbs free energy, enthalpy, and entropy differences can be calculated.[\[7\]](#)

Objective: To "freeze out" the chair-flip of the cyclohexane ring on the NMR timescale to allow for the individual observation and quantification of the axial and equatorial conformers.

Apparatus:

- High-field NMR spectrometer equipped with a variable temperature (VT) unit.
- Low-temperature NMR probe.
- Class A NMR tubes.
- Cryogenic liquid (e.g., liquid nitrogen) for cooling.

Procedure:

- Sample Preparation: A solution of **isopropylcyclohexane** is prepared in a suitable low-freezing point solvent (e.g., a mixture of deuterated chloroform and dichlorofluoromethane).
- Spectrometer Setup: The NMR probe is cooled to the desired low temperature (typically below -80 °C) using the VT unit. The temperature is carefully calibrated.
- Data Acquisition: A ^{13}C NMR spectrum is acquired at the low temperature. At this temperature, the rate of interconversion between the two chair conformations is slow enough

that separate signals for the carbon atoms in the axial and equatorial conformers can be resolved.

- **Integration and Analysis:** The integrals of the signals corresponding to the axial and equatorial conformers are measured. The ratio of these integrals provides the equilibrium constant (K) for the conformational equilibrium.
- **Thermodynamic Calculations:** The Gibbs free energy difference (ΔG°) is calculated from the equilibrium constant using the equation $\Delta G^\circ = -RT\ln K$, where R is the gas constant and T is the temperature in Kelvin. By performing the experiment at multiple temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of the conformational change can be determined from a van't Hoff plot ($\ln K$ vs. $1/T$).

Adiabatic Calorimetry for Heat Capacity Measurement

Adiabatic calorimetry is a precise method for measuring the heat capacity of a liquid as a function of temperature.

Objective: To measure the amount of heat required to raise the temperature of a known mass of **isopropylcyclohexane** by a specific amount, while minimizing heat exchange with the surroundings.

Apparatus:

- Adiabatic calorimeter with a sample cell.
- Heater with a precisely controlled power supply.
- High-precision thermometer.
- Adiabatic shield or jacket with temperature control.
- Vacuum system.

Procedure:

- **Sample Loading:** A known mass of **isopropylcyclohexane** is loaded into the sample cell of the calorimeter.

- Thermal Equilibration: The sample is cooled to the starting temperature of the measurement range. The adiabatic shield is maintained at the same temperature as the sample cell to prevent heat loss.
- Heating and Measurement: A known amount of electrical energy is supplied to the heater in the sample cell, causing a small increase in temperature (typically 1-5 K). The temperature change is precisely measured.
- Stepwise Heating: This process of heating and temperature measurement is repeated in a stepwise manner across the desired temperature range.
- Calculation: The heat capacity (C_p) at each temperature is calculated using the equation $C_p = (\Delta Q / \Delta T) / n$, where ΔQ is the heat supplied, ΔT is the resulting temperature change, and n is the number of moles of the sample.

Visualizations

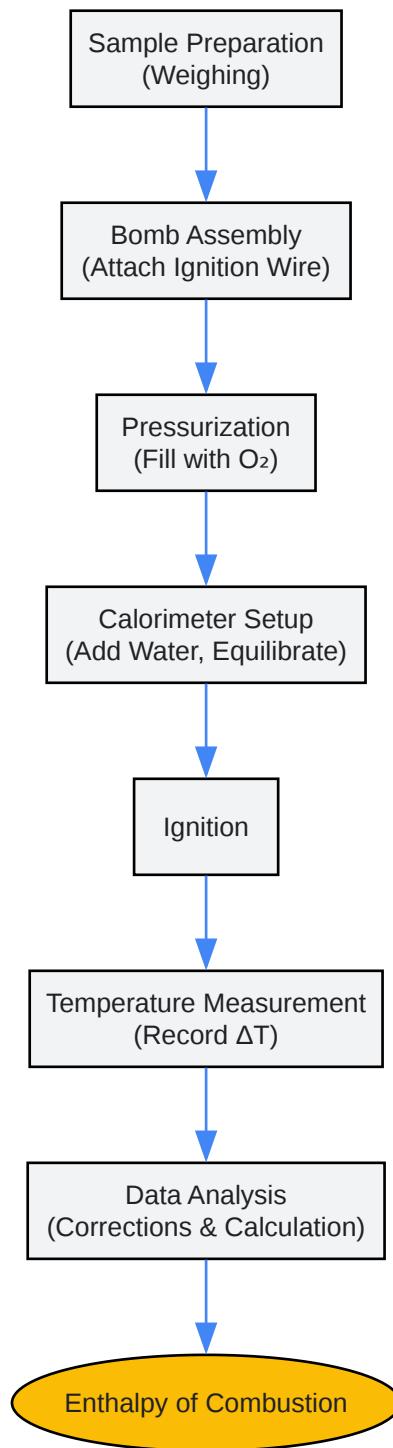
Conformational Equilibrium of Isopropylcyclohexane

The following diagram illustrates the dynamic equilibrium between the more stable equatorial conformer and the less stable axial conformer of **isopropylcyclohexane**. This equilibrium is fundamental to its thermodynamic properties.

Caption: Conformational equilibrium of **isopropylcyclohexane**.

Experimental Workflow for Bomb Calorimetry

This diagram outlines the major steps involved in determining the enthalpy of combustion using an oxygen bomb calorimeter.



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Caption: Workflow for Bomb Calorimetry.

Conclusion

This technical guide has provided a detailed summary of the thermodynamic properties of **isopropylcyclohexane**, including key data presented in a structured format. The experimental protocols for determining these properties have been outlined to provide a practical understanding of the underlying measurement techniques. The provided visualizations further clarify the important concepts of conformational equilibrium and the experimental workflow for calorimetry. This information is intended to be a valuable resource for researchers and professionals in chemistry and drug development, aiding in the design and interpretation of experiments and computational studies involving molecules containing the **isopropylcyclohexane** moiety.

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